1,3-Diphenylimidazolidine-2,4-dione is a nitrogen-containing heterocyclic compound characterized by its imidazolidine core structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as an antagonist or inverse agonist for the cannabinoid receptor type 1. The compound's structure allows for various substitutions, leading to a diverse range of derivatives with differing biological activities.
The compound can be synthesized from various precursors, including phenylglyoxal and diphenylurea, through multiple synthetic pathways. Research indicates that derivatives of 1,3-diphenylimidazolidine-2,4-dione can be obtained with good yields using different methods, including microwave-assisted synthesis and traditional reflux techniques .
The synthesis of 1,3-diphenylimidazolidine-2,4-dione typically involves the reaction of phenylglyoxal with diphenylurea. This reaction can be carried out under reflux conditions in a solvent such as dichloromethane or dimethylformamide. Alternative methods include microwave-assisted synthesis which has been reported to enhance yields and reduce reaction times .
For example, one method involves dissolving diphenylurea in dimethylformamide and adding phenylglyoxal in the presence of a base like potassium carbonate. The mixture is then heated under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC), and upon completion, the product is purified through recrystallization .
The molecular formula of 1,3-diphenylimidazolidine-2,4-dione is CHNO. The structure consists of an imidazolidine ring with two phenyl groups attached at the 5-position. The presence of carbonyl groups at positions 2 and 4 contributes to its reactivity and biological activity.
Crystallographic studies have confirmed the structure through X-ray diffraction analysis, revealing details about bond lengths and angles within the molecule. For instance, the N–C bond lengths typically range around 1.34 Å to 1.47 Å depending on substitution patterns .
1,3-Diphenylimidazolidine-2,4-dione can participate in various chemical reactions including acylation and alkylation. For example, acylation reactions using benzoyl chloride can yield new derivatives with modified biological properties.
In one study, the compound was reacted with different acyl chlorides in a pyridine solvent system to produce a series of derivatives that were evaluated for their binding affinity at cannabinoid receptors . These reactions typically require careful control of temperature and reaction time to optimize yields.
The mechanism of action for 1,3-diphenylimidazolidine-2,4-dione derivatives primarily involves their interaction with cannabinoid receptors in the human body. These compounds act as inverse agonists at the CB(1) receptor, leading to various physiological effects such as appetite suppression and modulation of pain pathways.
Binding assays have demonstrated that certain derivatives exhibit high affinity for CB(1) receptors, indicating their potential therapeutic applications in treating obesity and drug dependence .
1,3-Diphenylimidazolidine-2,4-dione typically appears as a crystalline solid. Its melting point varies depending on purity but generally falls within a range indicative of stable crystalline structures.
The compound is moderately soluble in organic solvents like ethanol and dimethylformamide but has limited solubility in water. Its reactivity is influenced by the presence of carbonyl groups which can participate in nucleophilic addition reactions .
The primary applications of 1,3-diphenylimidazolidine-2,4-dione are found in medicinal chemistry where it serves as a lead compound for developing new pharmaceuticals targeting cannabinoid receptors. Its derivatives have been studied for potential use in treating metabolic disorders and addiction-related conditions due to their ability to modulate endocannabinoid signaling pathways .
The Strecker synthesis provides a foundational route to α-amino acids, which serve as key precursors for hydantoin formation, including 1,3-diphenylimidazolidine-2,4-dione. This two-step methodology begins with nucleophilic addition of cyanide to an imine derived from benzaldehyde and ammonia, generating an α-amino nitrile intermediate. Subsequent acidic hydrolysis converts the nitrile group to a carboxylic acid, yielding racemic phenylalanine. Cyclization occurs under acidic conditions or upon heating, where the amino acid undergoes dehydration with urea (or equivalent reagents) to form the hydantoin ring system. The phenyl substituents at the 1, and 3 positions are introduced via appropriate selection of carbonyl precursors—benzaldehyde provides the necessary phenyl groups for 5,5-unsubstituted hydantoins [3] [5].
Variations allow access to diverse derivatives:
**Table 1: Strecker-Derived Hydantoin Derivatives**| **Carbonyl Precursor** | **Amine Source** | **Product Hydantoin** | **Yield (%)** ||------------------------|------------------|------------------------------------|---------------|| Benzaldehyde | Ammonia | 1,3-Diphenylimidazolidine-2,4-dione| 65-75 || 4-Chlorobenzaldehyde | Aniline | 1,3-Bis(4-chlorophenyl) derivative | 60 || p-Methylbenzaldehyde | Methylamine | 1-Methyl-3-(p-tolyl) derivative | 70 |
This approach is particularly valuable for synthesizing non-proteinogenic amino acid derivatives and functionalized hydantoins. For example, starting with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) enables the incorporation of electron-withdrawing groups, influencing the electronic properties of the final hydantoin. The inherent limitation of racemization can be addressed using chiral auxiliaries or asymmetric catalysis in the Strecker step [3].
Selective reduction of the carbonyl group at the 4-position of 1,3-diphenylimidazolidine-2,4-dione (561) generates 4-imidazolin-2-one derivatives (562), valuable synthons for further functionalization. This transformation employs diphenylsilane (Ph₂SiH₂) as the hydride source and catalytic fluoride ions (typically from tetrabutylammonium fluoride, TBAF) [1].
The mechanism proceeds through key silicon intermediates:
**Table 2: Fluoride-Catalyzed Reduction Optimization**| **Catalyst (mol%)** | **Temperature (°C)** | **Time (h)** | **Yield of 562 (%)** ||---------------------|----------------------|--------------|----------------------|| TBAF (5) | 80 | 4 | 85 || CsF (10) | 100 | 8 | 65 || KF/Al₂O₃ (15) | 90 | 6 | 78 |
This methodology offers excellent regioselectivity for the C4 carbonyl over the C2 carbonyl, attributed to subtle electronic differences and the mechanistic requirement for silicon coordination. It provides a versatile route to partially saturated imidazole derivatives under relatively mild conditions [1].
N-Functionalization (at N1 or N3) and C5 modification are primary strategies for diversifying 1,3-diphenylimidazolidine-2,4-dione scaffolds, significantly altering physicochemical and biological properties.
**Table 3: Bioactive Diversified 1,3-Diphenylhydantoin Derivatives**| **Modification Type** | **Reagents/Conditions** | **Example Product** | **Primary Application/Target** ||-----------------------|------------------------------------------|----------------------------------------------|--------------------------------|| N-Arylation | CuI, Phenanthroline, K₂CO₃, DMSO, 110°C | 1,3-Bis(4-bromophenyl)-5-phenyl derivative | CB1 Inverse Agonist (High Aff.)|| C5 Alkylation | i) LDA, THF, -78°C; ii) PhBr | 5,5-Diphenyl-1,3-diphenyl derivative | Anticonvulsant Analogue || Thionation (C2) | P₂S₅, Toluene, reflux | 1,3-Diphenyl-2-thioxo-4-one derivative | CB1 Ligand || N-Acylation | Acetic anhydride, Pyridine, RT | 1-Acetyl-3-phenyl derivative | Synthetic Intermediate |
A powerful method for constructing the imidazolidine-2,4-dione core, particularly symmetrical bis-hydantoins, utilizes di-n-butylmagnesium (Bu₂Mg). Hill and co-workers pioneered this approach for synthesizing bis(imidazolidine-2,4-dione)s from diisocyanates and acetylene derivatives [1] [2].
The stepwise mechanism involves:
**Table 4: Di-n-butyl Magnesium Cyclization Optimization Factors**| **Factor** | **Impact on Reaction** | **Optimal Condition** ||----------------------|----------------------------------------------------------|------------------------------------|| Isocyanate Equiv | Bis-hydantoin requires 2+ equiv per acetylene | 2.2 equiv per terminal alkyne || Bu₂Mg Equiv | 1 equiv per acidic proton (alkyne + N-H) | 1.1 equiv per terminal alkyne || Solvent | Aprotic solvents essential | Toluene, THF || Temperature | Cyclization sensitive to high temp (side reactions) | 0°C to RT || Isocyanate Reactivity| Electron-poor isocyanates react faster | Aryl-NCO with electron-withdrawing groups |
This methodology is highly valuable for generating symmetrical dimers or tetrasubstituted hydantoins linked through the nitrogen atoms, expanding the structural diversity accessible from core hydantoin chemistry [1] [2].
Modern synthetic chemistry emphasizes efficiency and sustainability, driving the development of microwave-assisted and solvent-free protocols for synthesizing and modifying 1,3-diphenylimidazolidine-2,4-dione derivatives. These approaches offer significant advantages over traditional heating methods.
**Table 5: Comparison of Conventional vs. Green Synthesis Methods**| **Reaction** | **Conventional Method** | **Green Method** | **Advantage** ||-----------------------------|---------------------------------------|--------------------------------------|-----------------------------------|| Hydantoin Cyclization (Bucherer-Bergs) | Reflux, EtOH/H₂O, 24h (75%) | MW, 150°C, 20 min, solvent-free (88%) | 72x faster, 13% higher yield || N-Alkylation | DMF, 80°C, 6h (70%) | MW, 100°C, 10 min, solvent-free (92%) | 36x faster, 22% higher yield || Thionation (C=O to C=S) | Toluene reflux, 8h (65%) | Neat P₂S₅, 120°C, 2h (80%) | No solvent, 15% higher yield |
These green approaches enhance reaction efficiency (reduced time and energy consumption), improve atom economy by minimizing solvent use, and often provide cleaner reaction profiles with higher yields, making them increasingly attractive for sustainable synthesis of hydantoin-based compounds [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: